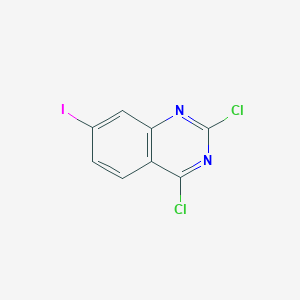

2,4-Dichloro-7-iodoquinazoline

Description

Properties

IUPAC Name |

2,4-dichloro-7-iodoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2IN2/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAZYTNLOQKCMDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)N=C(N=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652956 | |

| Record name | 2,4-Dichloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959237-34-4 | |

| Record name | 2,4-Dichloro-7-iodoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-Depth Technical Guide to 2,4-Dichloro-7-iodoquinazoline: A Cornerstone Intermediate for Kinase Inhibitor Discovery

This guide provides an in-depth exploration of this compound, a critical heterocyclic intermediate in modern medicinal chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes its chemical properties, synthesis, and strategic applications, with a focus on the rationale behind its utility in developing targeted therapeutics, particularly protein kinase inhibitors.

Introduction: The Strategic Importance of the Quinazoline Scaffold

The quinazoline ring system is a privileged scaffold in drug discovery, forming the core of numerous approved therapeutics.[1][2] Its rigid, planar structure and capacity for diverse functionalization make it an ideal anchor for designing molecules that interact with specific biological targets. Within this class, 2,4-disubstituted quinazolines have emerged as a cornerstone for the development of protein kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3][4]

This compound (CAS No. 959237-34-4) is a particularly valuable intermediate. Its structure is pre-functionalized with three distinct reactive sites: two chlorine atoms at the C2 and C4 positions with differential reactivity, and an iodine atom at the C7 position. This trifecta of reactive handles allows for a modular and highly controlled synthetic approach to building complex molecular architectures, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties. This guide will elucidate the properties, synthesis, and strategic manipulation of this key building block.

Physicochemical and Safety Characteristics

A thorough understanding of a compound's physical properties and safety profile is paramount for its effective and safe use in a laboratory setting.

Physical and Chemical Properties

The key properties of this compound are summarized in the table below. These characteristics are essential for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 959237-34-4 | [5][6] |

| Molecular Formula | C₈H₃Cl₂IN₂ | [5] |

| Molecular Weight | 324.93 g/mol | [5] |

| Boiling Point | 279.2 °C at 760 mmHg | [5] |

| Solubility | Soluble in organic solvents like dichloromethane and chloroform; poorly soluble in water. | [7] |

| Appearance | Typically a solid (inferred from handling precautions). | [8][9] |

Safety and Handling

This compound is a reactive chemical intermediate and must be handled with appropriate care. The following guidelines are based on standard safety data sheets for this and structurally related compounds.

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood.[9]

-

Handling: Avoid contact with skin and eyes.[8] Prevent the formation and inhalation of dust and aerosols.[9] Use non-sparking tools and prevent electrostatic discharge.[9] Do not eat, drink, or smoke in the handling area.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] Recommended storage is at 2-8°C, protected from light and under an inert atmosphere.[5]

-

First Aid:

-

Inhalation: Move the person to fresh air.[8]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

-

Eye Contact: Rinse cautiously with water for at least 15 minutes.[8][9]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[9] In all cases of exposure, seek medical attention.[9]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[9] Firefighters should wear self-contained breathing apparatus.[9]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,4-dichloroquinazolines is typically achieved via a two-step process starting from an appropriately substituted anthranilic acid. The following protocol is a representative procedure for the synthesis of the title compound, adapted from established methods for analogous structures.[2][3][11]

Synthesis Workflow Diagram

Caption: Figure 1: Two-Step Synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

-

Rationale: This step involves the cyclization of 2-amino-4-iodobenzoic acid. The reaction with sodium cyanate (NaOCN) in a weakly acidic medium generates an intermediate urea derivative, which then undergoes intramolecular cyclization to form the stable quinazolinedione ring system. This is a common and robust method for constructing the core bicycle.[2][11]

-

Procedure:

-

To a suspension of 2-amino-4-iodobenzoic acid (1.0 eq) in water, add a catalytic amount of acetic acid.

-

While stirring vigorously, add a solution of sodium cyanate (NaOCN, ~2.5 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 30-60 minutes.

-

Carefully add a concentrated solution of sodium hydroxide (NaOH) in portions to facilitate the final ring closure, while monitoring the temperature.

-

After the addition is complete, cool the reaction mixture to below 10°C.

-

Acidify the mixture with hydrochloric acid (HCl) until a precipitate is fully formed.

-

Filter the solid precipitate, wash thoroughly with water, and dry under vacuum. The resulting 7-iodoquinazoline-2,4(1H,3H)-dione is often of sufficient purity to be used in the next step without further purification.[2]

-

Step 2: Synthesis of this compound

-

Rationale: This is a classic chlorination/dehydration reaction. Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and the solvent. It converts the keto groups of the dione into chloro substituents. A tertiary amine base, such as N,N-diethylaniline or N,N-dimethylaniline, is often added as a catalyst to accelerate the reaction.[2][12]

-

Procedure:

-

In a flask equipped with a reflux condenser and a gas scrubber (to neutralize evolving HCl gas), suspend 7-iodoquinazoline-2,4(1H,3H)-dione (1.0 eq) in an excess of phosphorus oxychloride (POCl₃).

-

Add a catalytic amount of N,N-diethylaniline (~1.0 eq).

-

Heat the mixture to reflux and maintain for several hours (e.g., 5-12 hours), monitoring the reaction progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Very cautiously, pour the cooled residue onto a mixture of crushed ice and water with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.

-

A solid precipitate of this compound will form. Filter the solid, wash it extensively with water until the filtrate is neutral, and dry it under vacuum.

-

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its utility as a versatile scaffold for building potent and selective kinase inhibitors. Many such inhibitors target the ATP-binding site of kinases, and the quinazoline core is exceptionally well-suited to form key hydrogen bonds with the hinge region of the kinase domain.[13]

The Principle of Sequential Substitution

The two chlorine atoms on the quinazoline ring exhibit differential reactivity. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This is due to greater activation by the adjacent ring nitrogen at the 1-position. This reactivity difference is the cornerstone of its synthetic utility, allowing for a controlled, stepwise introduction of different functionalities.

-

Reaction at C4: The C4-chloro group readily reacts with anilines or other amines at moderate temperatures (e.g., refluxing in isopropanol or ethanol) to install the first key pharmacophore.[12]

-

Reaction at C2: The remaining C2-chloro group is less reactive and requires more forcing conditions or a more potent nucleophile for substitution.

-

Reaction at C7: The iodo group at the C7 position is unreactive to SₙAr but is perfectly suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the late-stage introduction of diverse aryl, heteroaryl, or alkynyl groups to explore solvent-exposed regions of the target protein.[13][14]

Workflow for Kinase Inhibitor Synthesis

Caption: Figure 2: Modular Synthesis of Kinase Inhibitors.

This modular approach allows chemists to rapidly generate libraries of compounds by varying the aniline (R¹) and the cross-coupling partner (R²), enabling efficient Structure-Activity Relationship (SAR) studies. This strategy has been instrumental in the discovery of dual inhibitors targeting multiple kinases, such as EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis.[14][15] For instance, the iodoquinazoline scaffold has been specifically explored for developing dual inhibitors of wild-type EGFR and the resistant T790M mutant, a significant challenge in non-small cell lung cancer (NSCLC) therapy.[13][14]

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of medicinal chemists. Its pre-defined and differential reactivity at three key positions provides a reliable and modular platform for the synthesis of complex, biologically active molecules. Its proven success in the construction of potent kinase inhibitors underscores its importance and guarantees its continued use in the quest for new and more effective targeted therapies for cancer and other diseases.

References

-

MySkinRecipes. This compound.

-

Echemi. This compound SDS, 959237-34-4 Safety Data Sheets.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - this compound.

-

Sunway Pharm Ltd. This compound.

-

BLD Pharm. 959237-34-4|this compound.

-

ChemBK. 2,4-dichloro-7-iodo-quinazoline.

-

Chemsrc. 2,4-Dichloro-7-iodo-6-methoxyquinazoline.

-

ChemicalBook. This compound | 959237-34-4.

-

Apollo Scientific. 2,4-Dichloroquinazoline Safety Data Sheet.

-

Acros Organics. 4,7-Dichloroquinoline Safety Data Sheet.

-

El-Adl, K., et al. (2022). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 12(20), 12913–12931.

-

ChemicalBook. 2,4-Dichloroquinazoline synthesis.

-

Der Pharma Chemica. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives.

-

George, R. F., et al. (2024). Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 143, 107062.

-

Google Patents. (2012). Synthetic method of 2,4-dichloroquinazoline derivative. CN102584721A.

-

PubChem. 2,4-Dichloro-6-iodoquinazoline.

-

Google Patents. (2009). Preparation of 2,4-dichloroquinazoline. CN101475537A.

-

PubChem. 2,4-Dichloroquinazoline.

-

Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. ARKIVOC, 2021(ix), 150-176.

-

PubChem. Quinazoline, 2,4-dichloro-7-methoxy-6-(phenylmethoxy)-.

-

Jia, L., et al. (2012). 2,4-Dichloro-7-fluoroquinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o740.

-

El-Adl, K., et al. (2024). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 14(12), 8255-8276.

-

Gontijo, T. B., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2017(3), M950.

-

Pieters, S., et al. (2018). Discovery of selective 2,4-diaminoquinazoline toll-like receptor 7 (TLR 7) agonists. Bioorganic & Medicinal Chemistry Letters, 28(4), 687-692.

-

Google Patents. (2014). Quinazoline compounds as kinase inhibitors. US8785459B2.

-

ResearchGate. (2025). (a) Quinazoline drug and (b) 2,4‐dichloro‐6,7‐dimethoxyquinazoline.

-

Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 27(19), 6296.

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. US8785459B2 - Quinazoline compounds as kinase inhibitors - Google Patents [patents.google.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound - CAS:959237-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 12. derpharmachemica.com [derpharmachemica.com]

- 13. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 2,4-Dichloro-7-iodoquinazoline: A Versatile Scaffold for Kinase Inhibitor Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Core in Modern Drug Discovery

The quinazoline scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. This bicyclic aromatic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, serves as a privileged structure in the design of numerous therapeutic agents. Notably, quinazoline derivatives have been successfully developed as potent kinase inhibitors, with several gaining FDA approval for the treatment of various cancers. The strategic functionalization of the quinazoline core allows for fine-tuning of its pharmacological properties, enabling the development of highly selective and potent inhibitors targeting key signaling pathways implicated in disease.

This technical guide focuses on 2,4-Dichloro-7-iodoquinazoline (CAS 959237-34-4) , a key intermediate and a promising scaffold for the development of novel kinase inhibitors. The presence of reactive chloro groups at the 2 and 4 positions, combined with the unique electronic and steric properties imparted by the iodo group at the 7-position, makes this molecule a valuable building block for creating diverse libraries of potential drug candidates. This document will delve into the synthesis, potential mechanisms of action, and key experimental protocols for the evaluation of derivatives based on this scaffold, providing researchers with a comprehensive resource to accelerate their drug discovery efforts.

Chemical Properties and Synthesis

| Property | Value | Reference |

| CAS Number | 959237-34-4 | N/A |

| Molecular Formula | C₈H₃Cl₂IN₂ | N/A |

| Molecular Weight | 324.93 g/mol | N/A |

| Appearance | White to off-white crystalline powder | N/A |

| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |

The synthesis of this compound typically involves a multi-step process. A common synthetic route starts from an appropriately substituted anthranilic acid derivative.

Representative Synthetic Pathway:

A plausible synthetic route, based on established methods for similar quinazoline derivatives, is outlined below.

Caption: General synthetic workflow for this compound.

Step-by-Step Synthetic Protocol (General Procedure):

Step 1: Synthesis of 6-Iodoquinazoline-2,4(1H,3H)-dione

-

To a stirred solution of 5-iodoanthranilic acid in a suitable solvent (e.g., acetic acid or a high-boiling point alcohol), add an excess of urea.

-

Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

-

Filter the precipitate, wash with a suitable solvent (e.g., water or ethanol) to remove impurities, and dry under vacuum to yield 6-iodoquinazoline-2,4(1H,3H)-dione.

Step 2: Synthesis of this compound

-

Suspend 6-iodoquinazoline-2,4(1H,3H)-dione in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

-

Add a catalytic amount of a tertiary amine, such as N,N-dimethylaniline, to facilitate the reaction.

-

Heat the mixture to reflux for several hours until the reaction is complete, as indicated by TLC.

-

Carefully remove the excess chlorinating agent by distillation under reduced pressure.

-

Pour the cooled reaction mixture onto crushed ice with vigorous stirring to precipitate the crude product.

-

Filter the solid, wash thoroughly with cold water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

Mechanism of Action: A Scaffold for Kinase Inhibition

While specific biological data for this compound is not extensively published, the broader class of iodoquinazoline derivatives has shown significant promise as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) families.[1][2] These receptor tyrosine kinases are crucial regulators of cell proliferation, differentiation, and survival, and their aberrant signaling is a hallmark of many cancers.

The this compound scaffold provides a versatile platform for designing inhibitors that can be further modified to target the ATP-binding pocket of various kinases. The chlorine atoms at the 2 and 4 positions are excellent leaving groups, allowing for facile nucleophilic substitution to introduce a variety of side chains that can interact with specific residues within the kinase domain. The iodine atom at the 7-position can influence the electronic properties of the quinazoline ring and provide an additional point for modification or interaction within the target protein.

Caption: Proposed mechanism of action for kinase inhibitors derived from the this compound scaffold.

Experimental Protocols for Evaluation

The following protocols are representative of the types of assays used to evaluate the biological activity of kinase inhibitors derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the activity of a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR, VEGFR-2)

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (dissolved in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.

-

Measure the luminescence or fluorescence signal using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Cell-Based Proliferation Assay (MTT Assay)

This assay measures the cytotoxic effect of a compound on cancer cell lines.

Materials:

-

Cancer cell line (e.g., A549, HCT116, MCF-7)[1]

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each compound concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: A Comparative Look at Related Quinazoline Derivatives

While specific data for this compound is limited, the following table presents representative data for closely related iodoquinazoline derivatives to illustrate their potential as anticancer agents.

| Compound ID | Target Kinase(s) | Cell Line | IC₅₀/GI₅₀ (µM) | Reference |

| Iodoquinazoline Derivative 1 | EGFRWT, EGFRT790M | A549 | 5.11 | [1] |

| Iodoquinazoline Derivative 2 | VEGFR-2, EGFRT790M | HepG2 | 5.70 | [2] |

| Iodoquinazoline Derivative 3 | EGFRWT, EGFRT790M | HCT116 | 5.40 | [1] |

| Iodoquinazoline Derivative 4 | VEGFR-2, EGFRT790M | MCF-7 | 7.15 | [2] |

Conclusion and Future Directions

This compound represents a highly promising and versatile scaffold for the discovery of novel kinase inhibitors. Its chemical tractability allows for the synthesis of diverse compound libraries, which can be screened against a wide range of kinase targets implicated in cancer and other diseases. The insights from related iodoquinazoline derivatives strongly suggest that compounds derived from this scaffold are likely to exhibit potent anticancer activity.

Future research should focus on the synthesis and biological evaluation of novel derivatives of this compound. Structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds. Furthermore, detailed mechanistic studies, including X-ray crystallography of inhibitor-kinase complexes, will provide valuable insights for the rational design of next-generation therapeutics based on this privileged quinazoline core.

References

-

Al-Obaid A. M., Abdel-Hamide S. G., El-Kashef H. A., et al. Substituted quinazolines, part 3. Synthesis, in vitro antitumor and antimicrobial activities of new 2,4,6-trisubstituted quinazoline derivatives. Chemical & Pharmaceutical Bulletin, 2009, 57(5), 454-461. Available from: [Link]

-

Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023, 15(6), 115-118. Available from: [Link]

-

El-Adl, K., et al. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 2022, 12(20), 12913-12931. Available from: [Link]

-

National Center for Biotechnology Information. 2,4-Dichloro-7-fluoroquinazoline. PubChem. Available from: [Link]

-

Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. Bioorganic Chemistry, 2024, 143, 107062. Available from: [Link]

- Google Patents. Synthetic method of 2,4-dichloroquinazoline derivative. CN102584721A.

-

Parish, T., et al. Synthesis and evaluation of the 2,4-diaminoquinazoline series as anti-tubercular agents. Bioorganic & Medicinal Chemistry, 2014, 22(24), 6847-6860. Available from: [Link]

-

PubChem. 2,4-Dichloro-6-iodoquinazoline. Available from: [Link]

- Google Patents. Preparation of 2,4-dichloroquinazoline. CN101475537A.

- Google Patents. Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. CN1486980A.

-

Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. Molecules, 2024, 29(17), 4051. Available from: [Link]

-

Alassaf, M. A., Selim, K. B., & Nasr, M. N. A. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 1-9. Available from: [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020, 2020(4), M1164. Available from: [Link]

-

Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. Molecules, 2022, 27(21), 7201. Available from: [Link]

-

Discovery of selective 2,4-diaminoquinazoline toll-like receptor 7 (TLR 7) agonists. Bioorganic & Medicinal Chemistry Letters, 2018, 28(4), 643-648. Available from: [Link]

-

Discovery of quinazoline derivatives as novel small-molecule inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction. European Journal of Medicinal Chemistry, 2022, 229, 113998. Available from: [Link]

- Google Patents. Quinazoline compounds as kinase inhibitors. US8785459B2.

-

Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances, 2022, 12(45), 29631-29644. Available from: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. Journal of the Chinese Chemical Society, 2013, 60(6), 631-642. Available from: [Link]

Sources

- 1. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of 2,4-Dichloro-7-iodoquinazoline Derivatives: Synthesis, Mechanisms, and Therapeutic Potential

Abstract: The quinazoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology.[1] This technical guide provides an in-depth analysis of a specific, highly versatile subclass: 2,4-dichloro-7-iodoquinazoline derivatives. We will explore the synthetic rationale for this substitution pattern, focusing on how the reactive chloro groups serve as synthetic handles and how the 7-iodo moiety modulates biological activity. The primary focus will be on their role as potent anticancer agents, specifically as inhibitors of key protein tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). Mechanisms of action, structure-activity relationships (SAR), detailed experimental protocols, and future perspectives are synthesized to provide a comprehensive resource for researchers and drug development professionals in the field of medicinal chemistry.

The Quinazoline Scaffold: A Cornerstone of Modern Drug Discovery

Heterocyclic compounds are foundational to the development of new pharmaceuticals, and among them, the quinazoline ring system is particularly prominent.[2] This bicyclic aromatic structure, composed of a benzene ring fused to a pyrimidine ring, is a key pharmacophore in a multitude of bioactive molecules. Its structural rigidity, synthetic tractability, and ability to form critical hydrogen bonds and other interactions with biological targets have cemented its importance.

The therapeutic relevance of quinazolines is most profoundly demonstrated in oncology. A significant number of approved tyrosine kinase inhibitors (TKIs) are built upon the 4-anilinoquinazoline framework, including first-generation drugs like Gefitinib and Erlotinib, and second-generation irreversible inhibitors such as Afatinib.[3][4][5] These drugs have revolutionized the treatment of specific cancers, particularly non-small cell lung cancer (NSCLC), by targeting mutations in the EGFR signaling pathway.[4][5]

The 2,4-dichloroquinazoline core is a critical and highly versatile intermediate in the synthesis of these potent molecules.[6][7] The differential reactivity of the chlorine atoms at the C2 and C4 positions allows for sequential and regioselective substitution, enabling the construction of diverse chemical libraries. The addition of an iodine atom at the C7 position further refines the scaffold, offering a unique handle for both modulating biological activity and for further synthetic elaboration, making the this compound a precursor of significant interest for developing next-generation therapeutics.

Synthesis and Chemical Profile

The synthesis of this compound derivatives is a multi-step process that leverages established chemical transformations. The strategy hinges on the initial preparation of the core bicyclic system, followed by chlorination and subsequent functionalization.

2.1 Synthesis of the 2,4-Dichloroquinazoline Intermediate

The most common and efficient route to the 2,4-dichloroquinazoline core begins with the corresponding quinazoline-2,4-dione. This precursor is treated with a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, and heated under reflux.[8] The reaction proceeds via the conversion of the dione's carbonyl groups into highly reactive chloro groups.

-

Causality: Phosphorus oxychloride is an aggressive chlorinating agent ideal for converting the relatively stable amide-like carbonyls in the quinazoline-2,4-dione into chlorides. The reaction is typically performed neat or in a high-boiling solvent, and the excess POCl₃ is removed under vacuum post-reaction.[6]

2.2 Introduction of the 7-Iodo Moiety

The iodine atom is typically introduced early in the synthetic sequence, prior to the formation of the quinazoline ring. The synthesis would start from an appropriately substituted anthranilic acid, in this case, 2-amino-4-iodobenzoic acid. This iodinated precursor is then cyclized to form the 7-iodoquinazoline-2,4-dione, which is subsequently chlorinated as described above to yield the target intermediate, this compound.

2.3 Selective Functionalization

A key feature of the 2,4-dichloroquinazoline scaffold is the differential reactivity of the two chlorine atoms. The C4-chloro group is significantly more susceptible to nucleophilic aromatic substitution than the C2-chloro group. This allows for the selective introduction of a substituent, most commonly an aniline derivative, at the C4 position by reacting the dichloro intermediate with the desired amine at moderate temperatures.[8] The less reactive C2-chloro group remains intact, providing a handle for subsequent modifications if desired.

Caption: Key SAR features of 4-anilino-7-iodoquinazoline kinase inhibitors.

Experimental Protocols

The following protocols provide standardized, self-validating methodologies for the synthesis and biological evaluation of novel this compound derivatives.

5.1 Protocol: Synthesis of a 4-(3-chloroanilino)-2-chloro-7-iodoquinazoline

This protocol describes a representative nucleophilic aromatic substitution to functionalize the C4 position.

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 mmol) in 15 mL of isopropanol.

-

Nucleophile Addition: Add 3-chloroaniline (1.1 mmol, 1.1 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate mobile phase.

-

Work-up: After completion, allow the mixture to cool to room temperature. A precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid sequentially with cold isopropanol and then cold diethyl ether to remove unreacted starting materials and impurities.

-

Purification and Validation: Dry the product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel. Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

5.2 Protocol: In Vitro Cytotoxicity Evaluation using the MTT Assay

This colorimetric assay is a standard method for assessing the antiproliferative effect of compounds on cancer cell lines. [9]

-

Cell Seeding: Plate human cancer cells (e.g., A549 lung cancer cells) in a 96-well microtiter plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). The final DMSO concentration in the wells should be kept constant and non-toxic (<0.5%).

-

Controls: Include the following controls on each plate:

-

Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells.

-

Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin or Gefitinib).

-

Blank Control: Wells containing medium only (no cells).

-

-

Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Future Perspectives and Conclusion

Derivatives of this compound represent a promising and synthetically versatile class of compounds with significant potential in anticancer drug discovery. Their demonstrated activity as potent inhibitors of clinically relevant kinases like EGFR and VEGFR-2 provides a solid foundation for further development.

Future research should focus on several key areas:

-

Optimization of Pharmacokinetics: While many derivatives show high in vitro potency, their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties must be optimized for in vivo efficacy.

-

Exploration of Novel Targets: The flexibility of the quinazoline scaffold allows for its adaptation to target other kinase families or even different classes of enzymes, expanding its therapeutic potential beyond oncology.

-

Development of Covalent and Allosteric Inhibitors: Moving beyond traditional ATP-competitive inhibition, the this compound core can be functionalized to design irreversible covalent inhibitors or novel allosteric modulators for improved selectivity and potency against resistant targets.

References

- Benchchem. Dichloro-Styrylquinazolines: A Comparative Guide on Structure-Activity Relationships for Anticancer Drug Development.

- Yuan G, et al. Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative. Biochim Biophys Acta. 2014;1840(10):3096-106.

- MDPI. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel). 2023;16(4):534.

- Kamal A, et al. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Med Chem Lett. 2017;8(7):726-731.

- El-Adl K, et al. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Adv. 2022;12(20):12913-12931.

- Saeed A, et al. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Adv. 2020;10:28314-28336.

- ChemicalBook. 2,4-Dichloroquinazoline synthesis.

- Insuasty D, et al. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Adv. 2021;11(40):24783-24797.

- MDPI. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules. 2023;28(1):345.

- Der Pharma Chemica. Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. 2023;15(6):115-118.

- Al-Suwaidan IA, et al. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. J Chem. 2016;2016:6794718.

- Sharma VK, et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. 2021;2021(9):150-176.

- RSC Publishing. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. 2021.

- Google Patents. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.

- PubMed. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). 2023.

- Hindawi. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects. 2024.

- Google Patents. CN101475537A - Preparation of 2,4-dichloroquinazoline.

- PubChem. 2,4-Dichloro-6-iodoquinazoline.

- PubMed. Iodoquinazoline-derived VEGFR-2 and EGFRT790M dual inhibitors: Design, synthesis, molecular docking and anticancer evaluations. 2023.

- RSC Publishing. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. 2022.

- MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank. 2018;2018(4):M1013.

- ResearchGate. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. 2022.

- Google Patents. US8785459B2 - Quinazoline compounds as kinase inhibitors.

Sources

- 1. benchchem.com [benchchem.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. mdpi.com [mdpi.com]

- 4. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]

- 7. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Substituted Quinazolines: A Technical Guide for Modern Drug Discovery

Foreword: The Enduring Legacy of the Quinazoline Scaffold

The quinazoline ring system, a bicyclic heterocycle composed of fused benzene and pyrimidine rings, stands as a "privileged scaffold" in the landscape of medicinal chemistry and drug development. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its status as a cornerstone of numerous therapeutic agents. From the pioneering anticancer drugs gefitinib and erlotinib, which revolutionized the treatment of non-small cell lung cancer, to a host of compounds exhibiting anti-inflammatory, antimicrobial, and anticonvulsant activities, the quinazoline motif is a testament to the power of heterocyclic chemistry in addressing human health challenges.[1][2][3]

This in-depth technical guide is crafted for researchers, scientists, and drug development professionals. It moves beyond a mere recitation of synthetic procedures, instead offering a deep dive into the core principles, mechanistic underpinnings, and practical considerations that govern the synthesis of substituted quinazolines. By understanding the "why" behind the "how," from classical cyclization reactions to modern transition-metal-catalyzed methodologies, the medicinal chemist is empowered to make informed decisions in the quest for novel and more effective therapeutic agents. This guide is structured to provide both a robust theoretical foundation and field-proven insights to navigate the complexities of quinazoline synthesis.

I. Foundational Strategies: Classical Approaches to the Quinazoline Core

The construction of the quinazoline scaffold has a rich history rooted in classical organic reactions. These methods, while sometimes requiring harsh conditions, remain relevant for their simplicity and the accessibility of their starting materials.

A. The Niementowski Quinazoline Synthesis: A Cornerstone Reaction

The Niementowski synthesis is a thermal condensation reaction between an anthranilic acid and an amide to form a 4(3H)-quinazolinone.[4][5] This method is one of the most common and straightforward routes to this important class of quinazolines.

Causality and Mechanistic Insight: The reaction proceeds through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration, yields the quinazolinone ring. The use of an excess of the amide, such as formamide, can serve as both a reactant and a solvent.[6]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Niementowski quinazoline synthesis - Wikipedia [en.wikipedia.org]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

The Synthetic Chemist's Guide to Chloroquinazoline Reactivity: Strategy and Control

An In-Depth Technical Guide

Abstract

The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a privileged structure due to its presence in numerous FDA-approved therapeutics, including potent kinase inhibitors like gefitinib and erlotinib.[1] The synthetic accessibility and functionalization of this heterocycle are paramount for drug discovery and development. Chloro-substituted quinazolines, particularly 2,4-dichloroquinazoline, serve as exceptionally versatile intermediates, enabling the strategic introduction of diverse functionalities. This guide provides an in-depth analysis of the reactivity of chloro groups on the quinazoline ring, focusing on the principles of regioselectivity that govern their displacement. We will explore the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions, offering field-proven protocols and strategic insights for researchers, scientists, and drug development professionals aiming to leverage this powerful synthetic platform.

Fundamental Principles: Understanding the Hierarchy of Reactivity

The reactivity of chloro-substituted quinazolines is not uniform; it is dictated by the electronic properties inherent to the fused heterocyclic system. The pyrimidine portion of the scaffold is electron-deficient, a consequence of the electronegative nitrogen atoms, which makes the attached chloro groups susceptible to displacement. However, the positions are not electronically equivalent.[2]

A distinct and predictable hierarchy of reactivity exists, which is the key to selective functionalization:

C4 Position >> C2 Position > C6/C7 Positions

The carbon at the C4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic attack.[3][4] This heightened reactivity is attributed to the potent electron-withdrawing effect of the adjacent N3 nitrogen and the ability of the N1 nitrogen to stabilize the negative charge in the Meisenheimer intermediate. Density Functional Theory (DFT) calculations corroborate this empirical observation, revealing that the C4 carbon possesses the highest Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the kinetically favored site for nucleophilic addition.[3][5][6]

The C2 position is significantly less reactive than C4. While still activated by the flanking nitrogen atoms, the electronic influence is less pronounced. Consequently, substitution at C2 typically requires more forcing conditions, such as higher temperatures or longer reaction times, allowing for sequential and regioselective functionalization.[4][7]

The chloro groups on the benzene ring, such as at C6 or C7 , are the least reactive towards traditional SNAr reactions. Their reactivity is more akin to a standard chloroarene and they do not benefit from the strong activation of the pyrimidine ring nitrogens. These positions are most effectively functionalized using transition-metal catalysis.[8][9]

Caption: Logical flow of regioselective functionalization on a polychlorinated quinazoline.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

SNAr is the most fundamental transformation for chloroquinazolines, providing direct access to a vast array of 4-substituted derivatives, which are precursors to many bioactive molecules.[1]

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient carbon bearing the chloro group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][10] The aromaticity is then restored by the expulsion of the chloride leaving group.

The superior reactivity of the C4 position allows for exquisite control. When 2,4-dichloroquinazoline is treated with one equivalent of a nucleophile under mild conditions (e.g., room temperature to 80 °C), the substitution occurs almost exclusively at the C4 position.[3][4]

Caption: General mechanism for SNAr at the C4 position of 2,4-dichloroquinazoline.

Protocol: Regioselective C4-Amination of 2,4-Dichloroquinazoline

This protocol is a self-validating system for achieving monosubstitution at the C4 position, a critical step in the synthesis of many kinase inhibitors. The choice of a non-nucleophilic base (DIPEA) prevents competition with the primary amine nucleophile, while the temperature ensures sufficient energy to overcome the activation barrier without promoting side reactions or substitution at C2.

Materials:

-

6,7-Dimethoxy-2,4-dichloroquinazoline (1.0 eq)

-

Substituted Aniline (1.0 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.6 eq)

-

Dioxane (Anhydrous)

-

Standard glassware for inert atmosphere reactions

Step-by-Step Methodology: [3]

-

To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6,7-dimethoxy-2,4-dichloroquinazoline (0.60 mmol, 1.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous dioxane (6 mL) via syringe.

-

Add the corresponding aniline (0.60 mmol, 1.0 eq) followed by DIPEA (2.18 mmol, 3.6 eq).

-

Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-4-anilinoquinazoline derivative.

Data Summary: C4-Amination Reaction Conditions

| Nucleophile Type | Solvent(s) | Base | Temperature (°C) | Typical Time | Reference |

| Anilines | Dioxane, 2-Propanol | DIPEA, Et₃N | 80 - Reflux | 2 - 24 h | [3][5] |

| Benzylamines | Acetonitrile, 2-Propanol | K₂CO₃, Et₃N | RT - Reflux | 2 - 12 h | [3] |

| Aliphatic Amines | THF, Methanol, ACN | None, Et₃N | RT - 80 | 1 - 24 h | [3] |

| Hydrazine | Ethanol | None | 0 - 5 | 2 h | [4] |

Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon Bonds

For the less reactive chloro positions (C2, C6, C7), or for the installation of carbon-based substituents (aryl, alkyl, alkynyl groups), palladium-catalyzed cross-coupling reactions are the method of choice.[8][11]

The Suzuki-Miyaura Coupling

The Suzuki reaction is a robust and widely used method for forming C-C bonds between an organohalide and a boronic acid or ester. Its tolerance for a wide range of functional groups makes it invaluable in complex molecule synthesis.[12] The regioselectivity of Suzuki couplings on polychloroquinazolines can be controlled by tuning the reaction conditions, particularly the catalyst, ligand, and temperature. Often, the inherent reactivity difference (C4 > C2 > C7) can be exploited.[8][9]

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Protocol: Regioselective C-7 Suzuki Coupling on 2,4-Dichloro-7-Iodoquinazoline

Note: While the topic is chloro-reactivity, many advanced strategies involve substrates with mixed halogens. Iodo and bromo groups are more reactive in Pd-coupling than chloro groups, allowing for selective initial coupling at the C-7 position before addressing the C2/C4 chloro groups. This protocol adapts a procedure for C-7 arylation on a trichloroquinazoline, demonstrating the principle of selective C-7 functionalization.[8][9]

Materials:

-

This compound (1.0 eq)

-

Arylboronic Acid (4.0 eq)

-

Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

-

Triphenylphosphine (Ph₃P) (30 mol%)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution)

-

Toluene/Ethanol mixture

Step-by-Step Methodology: [9]

-

Combine this compound (1.0 eq), the desired arylboronic acid (4.0 eq), Pd(OAc)₂ (0.10 eq), and Ph₃P (0.30 eq) in a reaction vessel.

-

Evacuate and backfill the vessel with an inert atmosphere.

-

Add a degassed solvent system of toluene, ethanol, and 2.0 M aqueous Na₂CO₃ in a 4:1:1 ratio.

-

Heat the mixture to reflux (approx. 85-90 °C) and stir vigorously for 12-18 hours, monitoring by LC-MS.

-

After cooling, dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

-

Purify the residue via flash chromatography to isolate the 7-aryl-2,4-dichloroquinazoline.

Advanced Strategy: Sequential Multi-Site Functionalization

The true synthetic power of polychloroquinazolines is realized through sequential reactions that exploit the inherent reactivity hierarchy. A well-designed synthetic route can precisely install different substituents at specific positions.

A common strategy for a trisubstituted quinazoline involves:

-

Step 1 (C4 Site): A selective SNAr reaction at the most reactive C4 position with an amine under mild conditions.

-

Step 2 (C2 Site): A palladium-catalyzed Suzuki or Sonogashira coupling at the C2 position under more forcing conditions.

-

Step 3 (C7/C6 Site): A final palladium-catalyzed coupling at the least reactive C7 or C6 position.

In some cases, the natural order of reactivity must be inverted. This can be achieved by temporarily deactivating a more reactive site. For instance, the C4 position can be temporarily blocked with a thioether group. This group deactivates C4 towards further coupling, allowing for selective functionalization at C2. The thioether can then be removed or transformed in a subsequent step to functionalize the C4 position.[9]

Caption: A strategic workflow for the sequential functionalization of 2,4,7-trichloroquinazoline.

Conclusion

The chloro-substituted quinazoline ring is a masterful platform for the construction of complex, biologically active molecules. A thorough understanding of the electronic factors that govern the regioselective reactivity of the C4, C2, and benzoyl positions is critical for synthetic design. By leveraging the differential reactivity through a strategic combination of Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling reactions, chemists can achieve precise and controlled functionalization. The protocols and strategies outlined in this guide provide a robust framework for researchers to confidently and efficiently synthesize novel quinazoline derivatives for applications in drug discovery and beyond.

References

-

Wipf, P., & George, J. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(04), 644-648. [Link]

-

Sánchez, M., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. [Link]

-

Wipf, P., & George, J. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace. [Link]

-

Wipf, P., & George, J. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed. [Link]

-

Franco, F. M., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(1), 193. [Link]

-

Maduwantha, M. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

-

da Silva, W. R., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Revista Virtual de Química, 13(4), 889-901. [Link]

-

Šafranovs, A., et al. (2023). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry, 19, 1689-1699. [Link]

-

Unknown Author. (n.d.). Scheme 11 Synthesis of 2,4-dichloroquinazoline. ResearchGate. [Link]

-

Al-Suhaimi, E. A., et al. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 25(19), 4519. [Link]

-

Franco, F. M., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. [Link]

-

Mphahlele, M. J., & Maluleka, M. M. (2018). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 23(10), 2533. [Link]

-

Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637. [Link]

- Unknown Author. (2009). Preparation of 2,4-dichloroquinazoline.

-

Franco, F. M., et al. (2021). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

-

Franco, F. M., et al. (2021). Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines. Journal of the Brazilian Chemical Society, 32(9), 1745-1763. [Link]

-

Gryboś, A., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules, 27(23), 8565. [Link]

-

El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International, 2011, 295491. [Link]

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates | MDPI [mdpi.com]

A Senior Application Scientist's Technical Guide to 2,4-Dichloro-7-iodoquinazoline

Abstract

This technical guide provides an in-depth analysis of 2,4-Dichloro-7-iodoquinazoline, a key heterocyclic intermediate in contemporary drug discovery and medicinal chemistry. We will dissect its chemical identity, explore robust synthetic methodologies, and elucidate its reactivity, particularly its role as a versatile scaffold in the development of targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the practical application of this important building block. All protocols and claims are substantiated with citations from authoritative sources to ensure scientific integrity.

Chemical Identity and Physicochemical Properties

Correctly identifying a chemical entity is the foundational step for any scientific endeavor. This compound is a polysubstituted quinazoline, a class of heterocyclic compounds that are considered "privileged structures" in medicinal chemistry due to their wide range of biological activities.[1][2]

The structural and identifying information for this compound is summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | Internal Verification |

| CAS Number | 959237-34-4 | [3][4] |

| Molecular Formula | C₈H₃Cl₂IN₂ | [3] |

| Molecular Weight | 324.93 g/mol | [3] |

| Canonical SMILES | C1=CC2=C(C=C1I)N=C(N=C2Cl)Cl | [4] |

| InChI Key | (InChI=1S/... generated string) | N/A |

A note on nomenclature: The IUPAC name is unambiguous. Commercial suppliers may occasionally list aliases, but referencing the CAS number is the most reliable method for procurement and database searches.

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a two-step process starting from a suitably substituted anthranilic acid derivative. The general workflow involves the formation of the quinazolinedione ring system followed by a chlorination step.

Diagram: Synthetic Workflow

Sources

- 1. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptfarm.pl [ptfarm.pl]

- 3. This compound - CAS:959237-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. 959237-34-4|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 2,4-Dichloro-7-iodoquinazoline: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 2,4-Dichloro-7-iodoquinazoline, a key heterocyclic intermediate in modern medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's core physicochemical properties, outlines robust synthetic and reactive methodologies, and explores its strategic application in the development of targeted therapeutics. The narrative emphasizes the causal relationships behind experimental choices, ensuring both scientific accuracy and practical, field-proven insights.

Executive Summary: A Versatile Scaffold for Targeted Therapy

This compound is a trifunctionalized heterocyclic compound of significant interest in the field of pharmaceutical sciences. Its quinazoline core is a well-established pharmacophore found in numerous approved drugs, particularly kinase inhibitors. The strategic placement of two reactive chlorine atoms at the C2 and C4 positions, coupled with an iodine atom at the C7 position, provides three distinct points for chemical modification. This "tri-handle" structure allows for the sequential and selective introduction of various substituents, making it an exceptionally valuable building block for constructing complex molecular architectures with high biological potency and specificity. This guide will illuminate the path from its fundamental properties to its application in creating next-generation targeted therapies.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule's physical and chemical properties is foundational to its successful application in synthesis and drug design. This compound is typically a colorless to light yellow crystalline solid under standard conditions.[1] Its core properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃Cl₂IN₂ | [1][2][3] |

| Molecular Weight | 324.93 g/mol | [1][2][3][4] |

| Appearance | Colorless to light yellow crystal | [1] |

| Melting Point | ~180-183 °C | [1] |

| Boiling Point | 279.2 °C at 760 mmHg | [2][5] |

| Density | 2.083 g/cm³ | [1][5] |

| Flash Point | 122.7 °C | [1][5] |

| Solubility | Soluble in dichloromethane and chloroform; sparingly soluble in water. | [1] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C. | [1][2] |

The structural formula, C₈H₃Cl₂IN₂, reveals a bicyclic aromatic system composed of a pyrimidine ring fused to a benzene ring. The key to its utility lies in the differential reactivity of its substituents, which will be explored in the chemical properties section.

Synthesis and Purification: A Two-Step Approach

The synthesis of this compound is not commonly detailed as a standalone procedure in literature but can be reliably achieved through a well-established two-step sequence analogous to the synthesis of other substituted 2,4-dichloroquinazolines.[6][7] The process begins with the formation of the quinazoline-2,4-dione core, followed by a chlorination reaction.

Step 1: Synthesis of 7-Iodoquinazoline-2,4(1H,3H)-dione

The foundational precursor is synthesized from the corresponding anthranilic acid derivative. The choice of 2-amino-4-iodobenzoic acid is critical as it positions the iodine atom at the correct location on the final quinazoline ring.

Experimental Protocol:

-

Reaction Setup: To a suspension of 2-amino-4-iodobenzoic acid in water, add acetic acid.

-

Urea Formation: Add a solution of sodium cyanate (NaOCN) dropwise while stirring vigorously. The cyanate reacts with the primary amine to form an in situ urea derivative.

-

Cyclization: Add sodium hydroxide (NaOH) in portions to the reaction mixture. The basic conditions promote an intramolecular nucleophilic cyclization, forming the heterocyclic quinazoline-2,4-dione ring system.

-

Workup: Cool the reaction mixture and acidify with hydrochloric acid to precipitate the product.

-

Purification: The resulting precipitate, 7-iodoquinazoline-2,4(1H,3H)-dione, can be collected by filtration, washed with water, and dried. It is often of sufficient purity for the subsequent step.

Step 2: Chlorination to this compound

The conversion of the dione to the dichloride is a critical activation step. This is achieved using a strong chlorinating agent, which replaces the hydroxyl groups of the tautomeric enol form of the dione with chlorine atoms.

Experimental Protocol:

-

Reaction Setup: A mixture of 7-iodoquinazoline-2,4(1H,3H)-dione, a high-boiling tertiary amine catalyst such as N,N-diethylaniline, and phosphorus oxychloride (POCl₃) is prepared. POCl₃ serves as both the chlorinating agent and the solvent.

-

Reaction: The mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or LC-MS). The tertiary amine acts as a base to facilitate the reaction.

-

Workup: After cooling, the excess POCl₃ is carefully removed under reduced pressure. The residue is then poured into a mixture of ice and water, causing the product to precipitate.

-

Purification: The crude this compound is collected by filtration, washed thoroughly with water, and vacuum-dried. Further purification can be achieved by recrystallization from a suitable solvent like acetone or by column chromatography.[6]

The overall synthetic workflow is depicted below.

Caption: Synthetic pathway for this compound.

Chemical Reactivity and Strategic Applications

The synthetic value of this compound stems from the distinct reactivity of its three halogen substituents. This allows for a programmed, stepwise elaboration of the scaffold, a cornerstone of modern drug discovery. The chlorine at C4 is significantly more reactive towards nucleophiles than the chlorine at C2, and the iodine at C7 is primed for metal-catalyzed cross-coupling reactions.

Selective Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the quinazoline ring system activates the C2 and C4 positions for nucleophilic aromatic substitution.

-

C4 Position: The C4 chlorine is the most labile and reacts readily with a wide range of nucleophiles (amines, alcohols, thiols) at or slightly above room temperature. This selectivity is the linchpin for building libraries of potential drug candidates.

-

C2 Position: The C2 chlorine is less reactive and typically requires more forcing conditions (higher temperatures) to undergo substitution. This differential reactivity allows for sequential functionalization.

Caption: Selective substitution workflow at C4 and C2 positions.

This predictable reactivity is heavily exploited in the synthesis of Epidermal Growth Factor Receptor (EGFR) inhibitors like Gefitinib and Erlotinib, where an aniline derivative is first installed at the C4 position.[8]

Metal-Catalyzed Cross-Coupling at C7

The carbon-iodine bond at the C7 position is an ideal handle for introducing further molecular complexity via transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. These reactions are generally compatible with the quinazoline core and allow for the formation of new carbon-carbon or carbon-heteroatom bonds.

Example Application: Suzuki Coupling

A typical Suzuki coupling protocol would involve reacting the 4-substituted-2-chloro-7-iodoquinazoline intermediate with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). This enables the introduction of diverse aryl or heteroaryl groups at the C7 position, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies.

The combination of selective SₙAr and cross-coupling reactions makes this scaffold a powerful tool for developing dual inhibitors, such as those targeting both EGFR and other kinases.[8][9]

Safety and Handling

As with any reactive chemical intermediate, proper handling of this compound is paramount to ensure laboratory safety. The following guidelines are based on available Safety Data Sheets (SDS).[4][5]

-

Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat.[4][5] If dust formation is likely, use a full-face respirator.[5]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes.[5] Use non-sparking tools to prevent ignition.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) to maintain its integrity.[1]

-

First Aid:

-

Inhalation: Move the victim to fresh air.[4]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

-

Eye Contact: Rinse thoroughly with pure water for at least 15 minutes and consult a doctor.[4]

-

Ingestion: Rinse mouth with water and seek immediate medical attention.[4]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[4] Firefighters should wear self-contained breathing apparatus.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed scaffold that offers a blueprint for the efficient and modular synthesis of complex, biologically active molecules. Its predictable, tiered reactivity at the C2, C4, and C7 positions provides medicinal chemists with precise control over molecular design. By mastering the synthesis and reactivity of this versatile building block, researchers are well-equipped to accelerate the discovery and development of novel targeted therapies for cancer and other diseases.

References

-

2,4-dichloro-7-iodo-quinazoline - ChemBK. (2024-04-10). Retrieved from [Link]

-

This compound - MySkinRecipes. (n.d.). Retrieved from [Link]

-

Aljohani, A. K. B., El-Adl, K., et al. (2024). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances, 14(12), 8207-8228. Retrieved from [Link]

-

Gao, F., Hu, Y. F., & Wang, J. L. (2012). 2,4-Dichloro-7-fluoro-quinazoline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o740. Retrieved from [Link]

- CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents. (n.d.).

-

Aljohani, A. K. B., El-Adl, K., et al. (2024). Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking. RSC Advances. Retrieved from [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound - CAS:959237-34-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 2,4-Dichloro-7-fluoroquinazoline - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]

- 8. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Synthesis Protocol for 2,4-Dichloro-7-iodoquinazoline: An Essential Intermediate in Pharmaceutical Research

<c> <s>

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2,4-dichloro-7-iodoquinazoline, a key building block in the development of various therapeutic agents. The synthesis commences with the cyclization of 2-amino-4-iodobenzoic acid to form 7-iodoquinazoline-2,4(1H,3H)-dione, which is subsequently chlorinated to yield the target compound. This guide offers a detailed experimental procedure, mechanistic insights, safety precautions, and data presentation to assist researchers in the reliable and efficient production of this important intermediate.

Introduction: The Significance of this compound

Quinazoline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2][3][4] The 2,4-dichloroquinazoline framework, in particular, serves as a versatile precursor for the synthesis of a wide range of pharmaceutical agents, including T-cell inhibitors, adenosine A2a receptor inhibitors, and HIV-1 inhibitors.[1] The introduction of an iodine atom at the 7-position further enhances the synthetic utility of this scaffold, allowing for subsequent cross-coupling reactions to introduce additional molecular complexity. This makes this compound a highly valuable intermediate for drug discovery and development programs.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is achieved through a robust two-step process. The overall transformation is depicted below:

Caption: Overall synthetic scheme for this compound.

Step 1: Cyclization of 2-Amino-4-iodobenzoic Acid

The initial step involves the reaction of 2-amino-4-iodobenzoic acid with sodium cyanate (NaOCN) in an aqueous medium. This reaction proceeds through the formation of an intermediate urea derivative, which then undergoes intramolecular cyclization upon acidification to yield 7-iodoquinazoline-2,4(1H,3H)-dione.[5][6] This method is a common and efficient way to construct the quinazoline-2,4(1H,3H)-dione core.[6][7][8]

Step 2: Chlorination of 7-Iodoquinazoline-2,4(1H,3H)-dione